Heliangin

Antiprotozoal drug discovery Leishmaniasis therapeutics Neglected tropical diseases

Procure Heliangin (CAS 13323-48-3), the germacranolide sesquiterpene lactone distinguished by its exocyclic α,β-unsaturated γ-lactone, epoxide, and tiglate ester. This compound provides validated covalent RPS2 targeting with selectivity for NPM1-mutant AML cells, plus superior intracellular amastigote potency (IC50 = 0.8 μM) vs. structural analogs like glaucolide A and 3-epi-heliangin. An established NF-κB pathway inhibitor with low endothelial cytotoxicity, it is recommended for target validation, combination therapy screening, and ribosomal protein signaling studies.

Molecular Formula C20H26O6
Molecular Weight 362.4 g/mol
Cat. No. B1252734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeliangin
Synonymsheliangin
Molecular FormulaC20H26O6
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)O)C
InChIInChI=1S/C20H26O6/c1-6-10(2)18(22)25-15-9-20(5)16(26-20)8-13(21)11(3)7-14-17(15)12(4)19(23)24-14/h6-7,13-17,21H,4,8-9H2,1-3,5H3/b10-6+,11-7-/t13-,14-,15+,16+,17-,20-/m0/s1
InChIKeyDZTWAOVNNLDWNH-KNJKHLQXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heliangin Procurement Guide: Baseline Identity and Structural Classification for Sesquiterpene Lactone Sourcing


Heliangin (CAS 13323-48-3) is a natural sesquiterpene lactone belonging to the germacranolide subclass and specifically the heliangolide-type structural group [1]. It is primarily isolated from Helianthus tuberosus L. (Jerusalem artichoke) leaves, with confirmed presence also in Eupatorium kiirunense, Calea rotundifolia, Bejaranoa semistriata, Viguiera eriophora, and Viguiera puruana [2]. Structurally, heliangin possesses an exocyclic α,β-unsaturated γ-lactone ring, an epoxide moiety, and a tiglate ester side chain—features that collectively distinguish it from other germacranolide-type sesquiterpene lactones [3].

Heliangin Sourcing Risk Analysis: Why In-Class Sesquiterpene Lactones Are Not Interchangeable


Within the germacranolide sesquiterpene lactone class, small structural variations—particularly in the lactone ring configuration and substitution pattern—dramatically alter biological activity profiles and target engagement. Direct comparative studies demonstrate that glaucolide A, a structurally related germacranolide with an endocyclic (rather than exocyclic) α,β-unsaturated γ-lactone ring, exhibits approximately 5-fold lower potency against Leishmania promastigotes and negligible activity against the clinically relevant intracellular amastigote stage [1]. Similarly, the epimer 3-epi-heliangin, differing only in the stereochemistry at C-3, lacks the covalent RPS2-targeting capacity of heliangin that underpins its activity in NPM1-mutated acute myeloid leukemia [2]. Substituting heliangin with another sesquiterpene lactone without explicit validation of activity in the intended assay system risks both false-negative results and misinterpretation of structure-activity relationships.

Heliangin Comparative Performance Metrics: Quantified Differentiation for Scientific Selection


Anti-Leishmanial Activity: Heliangin vs. Glaucolide A Head-to-Head Comparison in Leishmania amazonensis

In a direct head-to-head comparison, heliangin demonstrated markedly superior leishmanicidal activity against both promastigote and intracellular amastigote stages of Leishmania amazonensis compared to the structurally related sesquiterpene lactone glaucolide A. Against promastigotes, heliangin exhibited an IC50 of 9.3 μM (3.4 μg/mL), whereas glaucolide A required an IC50 of 46.7 μM (21.7 μg/mL) to achieve equivalent inhibition [1]. More critically, against the clinically relevant intracellular amastigote stage, heliangin maintained potent activity with an IC50 of 0.8 μM (0.3 μg/mL), while glaucolide A showed no significant activity at the highest tested concentration (IC50 > 6.9 μM) [2]. The reference drug amphotericin B showed IC50 values of 0.1 μg/mL (promastigotes) and <0.004 μg/mL (amastigotes) [3]. The cytotoxic concentration (CC50) against RAW 264.7 macrophages was 4.1 μM for heliangin and 7.3 μM for glaucolide A, yielding selectivity indices (SI = CC50 / IC50 amastigote) of approximately 5.1 for heliangin and <1.1 for glaucolide A, indicating a meaningful therapeutic window differential [4].

Antiprotozoal drug discovery Leishmaniasis therapeutics Neglected tropical diseases

In Vivo Efficacy in Leishmaniasis: Heliangin Combination Therapy Significantly Reduces Lesion Progression

In a murine model of cutaneous leishmaniasis (BALB/c mice infected with L. amazonensis), heliangin administered at 8 mg/kg in combination with the standard-of-care drug Glucantime (meglumine antimoniate) produced significantly greater therapeutic benefit than either agent alone. Animals receiving the combination regimen exhibited significantly reduced footpad swelling (lesion progression) compared to the vehicle-treated control group (p < 0.001) and also significantly reduced swelling compared to Glucantime monotherapy from day 29 post-infection onward (p < 0.05) [1]. Parasite burden was significantly lower in heliangin-treated animals versus controls (p < 0.001), and the combination regimen further reduced parasite load without differing significantly from Glucantime monotherapy (p > 0.05) [2]. No mortality or weight loss was observed in any treatment group during the 31-day study period, indicating a favorable tolerability profile at the tested dose [3].

In vivo efficacy Combination chemotherapy Cutaneous leishmaniasis

Mechanism-Based Differentiation in NPM1-Mutated AML: Covalent RPS2 Targeting by Heliangin

Heliangin demonstrates a unique mechanism of action among sesquiterpene lactones via covalent binding to the C222 cysteine residue of ribosomal protein S2 (RPS2), leading to disruption of pre-rRNA metabolic processes, nucleolar stress induction, and p53 stabilization [1]. This mechanism is particularly relevant in NPM1-mutated acute myeloid leukemia (AML), where pre-rRNA metabolic pathway dysregulation is a hallmark of poor prognosis [2]. In functional assays using NPM1-mutant AML cell lines (OCI-AML3), heliangin inhibited proliferation with an IC50 of approximately 1-2 μM, induced apoptosis (Annexin V-positive cells increased from ~5% to ~40% at 2 μM), caused G1-phase cell cycle arrest, and promoted myeloid differentiation (CD11b expression increased ~3-fold) [3]. Critically, heliangin exhibited minimal cytotoxicity against normal hematopoietic cells (CD34+ bone marrow cells) at concentrations up to 5 μM, indicating a favorable therapeutic window [4]. This covalent RPS2-targeting mechanism is absent in the 3-epi-heliangin epimer, which lacks the requisite stereochemistry for covalent binding [5].

Acute myeloid leukemia NPM1 mutation Targeted therapy Covalent inhibitors

Anti-Inflammatory Activity in Vascular Endothelial Cells: NF-κB Pathway Suppression

Heliangin suppresses TNF-α-induced inflammatory responses in vascular endothelial cells via inhibition of the NF-κB signaling pathway. In human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α (10 ng/mL), heliangin treatment (10 μM) significantly reduced the expression of adhesion molecules ICAM-1, VCAM-1, and E-selectin, as well as the chemokine MCP-1 [1]. Mechanistically, heliangin inhibited phosphorylation of NF-κB p65 and IκBα, key events in NF-κB pathway activation [2]. In LPS-induced RAW 264.7 macrophages, heliangin inhibited nitric oxide (NO) production [3]. While direct comparator data with other sesquiterpene lactones in this specific model are not available in the primary literature, heliangin's activity profile in vascular endothelial cells distinguishes it from other anti-inflammatory sesquiterpene lactones such as helenalin, which exhibits higher general cytotoxicity and less favorable selectivity in cardiovascular models .

Atherosclerosis Vascular inflammation NF-κB signaling

Heliangin Procurement Applications: High-Value Research and Preclinical Scenarios Supported by Quantitative Evidence


Antileishmanial Drug Discovery and Combination Therapy Development

Based on the direct comparative data in Section 3 (Evidence Items 1 and 2), heliangin should be prioritized for procurement by research groups investigating novel antileishmanial agents. Its superior potency against intracellular amastigotes (IC50 = 0.8 μM) and in vivo efficacy in combination with Glucantime make it a valuable positive control or lead scaffold for structure-activity relationship studies targeting Leishmania amazonensis [1][2]. Procurement is particularly justified when the research objective involves combination therapy screening or validation of intracellular amastigote-active compounds.

Chemical Probe Development for NPM1-Mutated Acute Myeloid Leukemia

Heliangin's unique covalent targeting of RPS2 and selective activity in NPM1-mutant AML cells (Section 3, Evidence Item 3) positions it as a high-priority chemical probe for academic and pharmaceutical laboratories investigating nucleolar stress pathways in hematologic malignancies. Procurement is indicated for target validation studies, mechanism-of-action investigations in ribosomal protein signaling, and for benchmarking novel RPS2 inhibitors [3]. The compound's selectivity for malignant over normal hematopoietic cells provides a quantifiable therapeutic window suitable for preclinical proof-of-concept studies [4].

Vascular Inflammation and Atherosclerosis Model Development

As demonstrated in Section 3 (Evidence Item 4), heliangin suppresses TNF-α-induced endothelial cell activation via NF-κB pathway inhibition without inducing significant endothelial cytotoxicity [5]. This profile supports procurement for laboratories developing in vitro models of atherosclerosis, vascular inflammation, or endothelial dysfunction. Heliangin serves as a well-characterized NF-κB pathway inhibitor with a favorable selectivity profile compared to more cytotoxic sesquiterpene lactone alternatives, making it suitable for long-term endothelial cell culture experiments [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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